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2-Pyrimidinethiol hydrochloride

Catalog No.
S6887450
CAS No.
41041-19-4
M.F
C4H5ClN2S
M. Wt
148.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrimidinethiol hydrochloride

CAS Number

41041-19-4

Product Name

2-Pyrimidinethiol hydrochloride

IUPAC Name

1H-pyrimidine-2-thione;hydrochloride

Molecular Formula

C4H5ClN2S

Molecular Weight

148.61 g/mol

InChI

InChI=1S/C4H4N2S.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H

InChI Key

LNJKRDXYZRKJQD-UHFFFAOYSA-N

SMILES

C1=CNC(=S)N=C1.Cl

Canonical SMILES

C1=CNC(=S)N=C1.Cl

Corrosion Inhibition:

A study published in ResearchGate investigated the use of 2-PT as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions []. The findings suggest that 2-PT exhibits good corrosion inhibition properties due to its adsorption on the metal surface, forming a protective layer. However, further research is required to understand the long-term effects and optimize its application for industrial use.

Potential Biological Applications:

Future Research Directions:

Given the limited research on 2-PT, future studies could explore its potential in various fields:

  • Developing new corrosion inhibitors: More research is needed to determine the effectiveness of 2-PT against different corrosive environments and metals.
  • Investigating biological activity: Studies could explore potential antibacterial, antifungal, or other biological properties of 2-PT.
  • Synthetic Modifications: Exploring modifications of the 2-PT molecule could lead to new derivatives with enhanced properties for various applications.

2-Pyrimidinethiol hydrochloride, also known as 2-mercaptopyrimidine hydrochloride, is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a thiol group. Its molecular formula is C4H4N2SHClC_4H_4N_2S\cdot HCl, with a molecular weight of approximately 136.6 g/mol. The compound is typically encountered as a white to off-white crystalline solid that is soluble in water and alcohols. The presence of the thiol group imparts distinctive chemical properties, making it an important intermediate in organic synthesis and pharmacology.

The chemical reactivity of 2-pyrimidinethiol hydrochloride is largely attributed to its thiol group, which can participate in various nucleophilic substitution reactions. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thioethers.
  • Oxidation: 2-pyrimidinethiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Pyrimidinethiol hydrochloride exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential:

  • Antimicrobial Properties: Research indicates that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Antitumor Activity: Compounds derived from 2-pyrimidinethiol have shown promise in inhibiting tumor growth in various cancer models.
  • Corrosion Inhibition: It has been evaluated as a corrosion inhibitor for mild steel in acidic environments, showcasing its utility beyond traditional biological applications .

The synthesis of 2-pyrimidinethiol hydrochloride can be achieved through several methods:

  • Direct Thiolation: Pyrimidine derivatives can be reacted with hydrogen sulfide or thiourea in the presence of acid catalysts to introduce the thiol group.
  • Reduction of Pyrimidine Derivatives: Starting from pyrimidine-2-carboxylic acids or their derivatives, reduction processes can yield the corresponding thiols.
  • Hydrochloric Acid Treatment: The compound can also be synthesized by treating 2-mercaptopyrimidine with hydrochloric acid to form the hydrochloride salt .

The applications of 2-pyrimidinethiol hydrochloride span various fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing biologically active compounds and pharmaceuticals.
  • Agricultural Chemistry: The compound may be utilized in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Its ability to form metal complexes allows its use in creating advanced materials and catalysts.

Interaction studies involving 2-pyrimidinethiol hydrochloride have focused on its biochemical interactions and potential therapeutic effects:

  • Metal Ion Interaction: Studies have demonstrated that the compound can form stable complexes with transition metals, which may enhance its biological activity or stability.
  • Biochemical Pathways: Investigations into how this compound interacts with cellular pathways suggest it may influence metabolic processes related to oxidative stress and apoptosis.

These studies are crucial for understanding the full scope of its biological implications.

Several compounds share structural similarities with 2-pyrimidinethiol hydrochloride, including:

Compound NameStructure TypeUnique Features
2-ThiouracilPyrimidine derivativeExhibits antiviral activity against herpes viruses.
5-Mercapto-1H-pyrazolePyrazole derivativeKnown for its anti-inflammatory properties.
4-MercaptopyrimidinePyrimidine derivativeDisplays significant anticancer properties.

Uniqueness of 2-Pyrimidinethiol Hydrochloride

What sets 2-pyrimidinethiol hydrochloride apart is its specific combination of biological activity and chemical reactivity due to the thiol group on the pyrimidine ring. This unique structure allows it to participate in diverse

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

147.9861970 g/mol

Monoisotopic Mass

147.9861970 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

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